molecular formula C9H5ClFNO2 B3301349 5-chloro-4-fluoro-1H-indole-6-carboxylic Acid CAS No. 908600-79-3

5-chloro-4-fluoro-1H-indole-6-carboxylic Acid

Cat. No.: B3301349
CAS No.: 908600-79-3
M. Wt: 213.59 g/mol
InChI Key: LOKRKKWFNLRBMP-UHFFFAOYSA-N
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Description

5-chloro-4-fluoro-1H-indole-6-carboxylic Acid: is a heterocyclic aromatic organic compound. It belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of chlorine and fluorine substituents on the indole ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4-fluoro-1H-indole-6-carboxylic Acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The specific steps for synthesizing this compound may include:

    Nitration: Introduction of nitro groups to the benzene ring.

    Reduction: Conversion of nitro groups to amino groups.

    Halogenation: Introduction of chlorine and fluorine substituents.

    Cyclization: Formation of the indole ring.

    Carboxylation: Introduction of the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-chloro-4-fluoro-1H-indole-6-carboxylic Acid can undergo various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

    Nucleophilic Substitution: The presence of halogen substituents makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions:

    Halogenation: Chlorine or fluorine gas, or halogenating agents like N-chlorosuccinimide (NCS) or N-fluorobenzenesulfonimide (NFSI).

    Nitration: Nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a palladium catalyst or reducing agents like sodium borohydride.

Major Products:

    Halogenated Indoles: Products with additional halogen substituents.

    Nitro Indoles: Products with nitro groups.

    Amino Indoles: Products with amino groups after reduction of nitro groups.

Scientific Research Applications

Chemistry: 5-chloro-4-fluoro-1H-indole-6-carboxylic Acid is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable for constructing various indole derivatives.

Biology and Medicine: Indole derivatives, including this compound, have shown potential in biological and medicinal applications. They are investigated for their antiviral, anticancer, and antimicrobial properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its chemical properties allow for the creation of materials with specific characteristics.

Mechanism of Action

The mechanism of action of 5-chloro-4-fluoro-1H-indole-6-carboxylic Acid involves its interaction with molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, influencing their activity. The presence of chlorine and fluorine substituents can enhance binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 5-chloro-4-fluoro-1H-indole-2-carboxylic Acid
  • 5-chloro-4-fluoro-1H-indole-3-carboxylic Acid
  • 5-chloro-4-fluoro-1H-indole-7-carboxylic Acid

Comparison: 5-chloro-4-fluoro-1H-indole-6-carboxylic Acid is unique due to the specific positioning of the carboxylic acid group at the 6th position on the indole ring. This positioning can influence its chemical reactivity and biological activity compared to similar compounds with carboxylic acid groups at different positions. The presence of both chlorine and fluorine substituents also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-4-fluoro-1H-indole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO2/c10-7-5(9(13)14)3-6-4(8(7)11)1-2-12-6/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKRKKWFNLRBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=C(C(=C2)C(=O)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401255040
Record name 5-Chloro-4-fluoro-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908600-79-3
Record name 5-Chloro-4-fluoro-1H-indole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=908600-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-fluoro-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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